molecular formula C16H24N2O4 B1603412 N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine CAS No. 883554-90-3

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine

Cat. No.: B1603412
CAS No.: 883554-90-3
M. Wt: 308.37 g/mol
InChI Key: DPNHHUDUEAJVPX-UHFFFAOYSA-N
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Description

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is a chemical compound with the molecular formula C16H24N2O4. It is commonly used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with di-tert-butyl dicarbonate in the presence of a catalyst. One efficient method uses Amberlyst-15 as a catalyst in ethanol at room temperature. The reaction proceeds with high chemoselectivity, avoiding side reactions such as the formation of isocyanates, ureas, and oxazolidinones .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The catalyst can be recovered and reused, reducing the overall cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in deprotection reactions where the tert-butoxycarbonyl groups are removed under acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Deprotection: The tert-butoxycarbonyl groups can be removed using acids such as trifluoroacetic acid or hydrochloric acid. .

Major Products Formed

The major products formed from these reactions include the deprotected amine (benzene-1,4-diamine) and the corresponding tert-butyl carbamate derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and other therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is unique due to its dual Boc protection on the 1,4 positions of the benzene ring. This provides enhanced stability and selectivity in synthetic applications compared to compounds with single or differently positioned Boc groups. Its ability to protect both amine groups simultaneously makes it particularly useful in complex multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(4-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-11(17)8-10-12/h7-10H,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNHHUDUEAJVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592150
Record name Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-90-3
Record name Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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